(2S)-2-isocyanato-3-methylbutane

Catalog No.
S1910584
CAS No.
749261-38-9
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-isocyanato-3-methylbutane

CAS Number

749261-38-9

Product Name

(2S)-2-isocyanato-3-methylbutane

IUPAC Name

(2S)-2-isocyanato-3-methylbutane

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1

InChI Key

UCSWKSXDJYECKQ-LURJTMIESA-N

SMILES

CC(C)C(C)N=C=O

Canonical SMILES

CC(C)C(C)N=C=O

Isomeric SMILES

C[C@@H](C(C)C)N=C=O

(2S)-2-isocyanato-3-methylbutane is an organic compound with the molecular formula C6H11NOC_6H_{11}NO. It features an isocyanate functional group, which is characterized by the presence of the isocyanate moiety (-N=C=O). This compound is a chiral molecule, specifically existing in the S configuration at the second carbon atom. Due to its structure, it presents unique chemical properties and reactivity patterns that are significant in organic synthesis and material science.

The compound is classified as a flammable liquid and poses acute toxicity risks if ingested, as indicated by its safety data .

  • Nucleophilic Addition: Isocyanates readily react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
  • Polymerization: They can undergo polymerization reactions, especially when combined with polyols, leading to the formation of polyurethane materials.
  • Hydrolysis: In the presence of water, isocyanates can hydrolyze to form corresponding amines and carbon dioxide.

These reactions are crucial for applications in synthetic chemistry and material development.

Isocyanates are known to exhibit significant biological activity, particularly in terms of their toxicity. They can act as irritants to the skin, eyes, and respiratory tract. Some studies have indicated that isocyanates might have mutagenic properties, which raises concerns regarding their occupational exposure. The reactivity of isocyanates with biological molecules such as proteins can lead to adverse health effects, including respiratory sensitization and allergic reactions .

The synthesis of (2S)-2-isocyanato-3-methylbutane can be achieved through several methods:

  • From Amines: One common approach involves the reaction of an appropriate amine with phosgene or a similar carbonyl compound in the presence of a base.
  • From Alcohols: Isocyanates can also be synthesized by reacting alcohols with phosgene or by using a two-step process involving the formation of an intermediate carbamate followed by thermal decomposition.
  • Direct Synthesis: Another method includes the direct reaction of 3-methylbutan-2-amine with a suitable reagent such as triphosgene or other isocyanate precursors.

These methods highlight the versatility in synthesizing isocyanate compounds.

(2S)-2-isocyanato-3-methylbutane has several applications:

  • Polymer Industry: It is primarily used in the production of polyurethane foams, coatings, and elastomers due to its reactivity with polyols.
  • Pharmaceuticals: The compound may serve as an intermediate in synthesizing various pharmaceutical agents.
  • Agricultural Chemicals: Isocyanates are also utilized in creating certain pesticides and herbicides.

These applications underscore its importance in both industrial and research settings.

Research on interaction studies involving (2S)-2-isocyanato-3-methylbutane typically focuses on its reactivity with biological systems and other chemical entities. Interaction studies often reveal how this compound can modify proteins and nucleic acids, leading to potential toxicological effects. Additionally, studies on its reactivity with various nucleophiles provide insights into its utility in synthetic organic chemistry.

Several compounds share structural characteristics with (2S)-2-isocyanato-3-methylbutane. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Methyl IsocyanateSimple IsocyanateHighly volatile; known for its role in industrial accidents .
Ethyl IsocyanateSimple IsocyanateUsed mainly in polymer production; less toxic than methyl isocyanate.
Phenyl IsocyanateAromatic IsocyanateExhibits different reactivity due to aromatic stabilization.
(S)-2-Isocyanato-3-methylvalerateSimilar Chiral CompoundContains a longer carbon chain; used in similar applications but may have different biological activity .

The uniqueness of (2S)-2-isocyanato-3-methylbutane lies in its specific chiral configuration and its potential applications in specialized synthesis processes compared to other isocyanates.

The phosgenation of primary amines represents the most widely utilized industrial method for isocyanate synthesis, including the production of (2S)-2-isocyanato-3-methylbutane. This process involves the reaction of organic amines with phosgene (carbonyl chloride) to yield the corresponding isocyanates [1] [2].

The reaction mechanism proceeds through a two-step process. In the initial cold phosgenation stage, conducted at temperatures between 0-70°C, the primary amine reacts with phosgene to form a carbamoyl chloride intermediate alongside hydrogen chloride formation [3] [4]. For (2S)-2-isocyanato-3-methylbutane synthesis, the corresponding chiral amine (2S)-2-amino-3-methylbutane serves as the starting material. The reaction can be represented as follows:

RNH₂ + COCl₂ → RNHCOCl + HCl

The secondary hot phosgenation step occurs at elevated temperatures (80-200°C), where the carbamoyl chloride undergoes thermal decomposition to eliminate hydrogen chloride and form the final isocyanate product [3] [4]. This thermal elimination step is crucial for complete conversion and can be expressed as:

RNHCOCl → RNCO + HCl

Industrial-scale phosgenation typically employs a two-stage process to minimize side reactions and maximize yield. The process requires careful temperature control and excess phosgene to drive the reaction to completion [5] [6]. Phosgene is produced industrially by reacting carbon monoxide with chlorine gas at approximately 100°C using activated carbon as a catalyst, achieving conversion rates of 98-100% [3] [4].

For the specific synthesis of (2S)-2-isocyanato-3-methylbutane methyl ester derivatives, literature reports demonstrate successful phosgenation of L-valine methyl ester hydrochloride. The procedure involves dissolving L-valine methyl ester hydrochloride in dichloromethane with pyridine, followed by dropwise addition of phosgene solution in toluene at temperatures below 5°C [7]. This reaction yields the desired isocyanate ester with excellent stereochemical retention.

The phosgenation process presents several challenges, including the toxicity of phosgene and the corrosive nature of hydrogen chloride byproduct [2] [8]. Industrial implementations require specialized safety protocols and equipment designed to handle these hazardous materials. Alternative phosgene equivalents such as triphosgene or diphosgene are sometimes employed in laboratory-scale syntheses to mitigate safety concerns while maintaining similar reaction pathways [9].

Catalyzed Oligomerization Reactions of Aliphatic Isocyanates

Aliphatic isocyanates, including (2S)-2-isocyanato-3-methylbutane, undergo various catalyzed oligomerization reactions that are crucial for industrial applications and polymer synthesis. These reactions involve the selective formation of dimers, trimers, and higher oligomers through different mechanistic pathways [10] [11].

The cyclotrimerization of isocyanates represents one of the most important oligomerization reactions, forming isocyanurate rings through a catalyzed process. Several catalyst systems have been developed for this transformation, including Lewis basic catalysts and metal-containing systems [11]. Tetrabutylammonium acetate has emerged as an effective catalyst for isocyanate cyclotrimerization, operating via an anionic mechanism where the acetate anion performs nucleophilic attack on the carbon center of the isocyanate group [11].

Lewis basic organocatalysts, particularly those containing nitrogen or phosphorus heteroatoms, demonstrate high efficiency in promoting isocyanate oligomerization. The 2-phosphaethynolate anion (OCP⁻) has been identified as a particularly effective catalyst for isocyanate trimerization, proceeding through a stepwise mechanism involving five-membered heterocycles as intermediates [12]. This process involves the formation of 1,4,2-diazaphospholidine-3,5-dionide anions and spiro-phosphoranides as detectable intermediates that participate in the catalytic conversion.

Trialkylphosphine catalysts provide another effective pathway for aliphatic isocyanate oligomerization. Mechanistic studies using low-temperature nuclear magnetic resonance spectroscopy have revealed the formation of several pentacoordinate phosphorus intermediates during the catalytic cycle [13]. These intermediates include cyclic structures containing phosphorus-nitrogen bonds that facilitate the oligomerization process.

The oligomerization of hexamethylene diisocyanate has been extensively studied as a model system for aliphatic isocyanate chemistry. Commercial products such as Desmodur N 3400 contain bis(6-isocyanatohexyl) uretdione as the major component, with approximately 98% purity determined by size exclusion chromatography [10]. The formation of these oligomers involves selective reactions between isocyanate groups without affecting other functional groups present in the molecule.

Metal salt catalysts, particularly magnesium and calcium salts, exhibit remarkable catalytic activity for the reaction of aliphatic isocyanates with carboxylic acids [14]. These catalysts promote the formation of amides through carbon dioxide extrusion from initially formed addition products. The reaction mechanism involves the formation of an intermediate carbamate species that subsequently undergoes thermal decomposition to release carbon dioxide and form the desired amide product.

Temperature and pressure conditions significantly influence the selectivity and efficiency of catalyzed oligomerization reactions. Optimal conditions typically involve moderate temperatures (20-80°C) and atmospheric pressure for most catalyst systems, although specific requirements vary depending on the catalyst and desired oligomer structure [11] [12].

Stereoselective Synthesis Approaches for Chiral Isocyanates

The stereoselective synthesis of chiral isocyanates such as (2S)-2-isocyanato-3-methylbutane requires specialized approaches that preserve or establish the desired stereochemical configuration. Several methodologies have been developed to achieve high enantioselectivity in isocyanate synthesis [15] [16].

Chiral pool synthesis represents the most straightforward approach for obtaining enantiomerically pure isocyanates. Starting from naturally occurring amino acids such as L-valine, the stereochemistry is preserved through careful reaction design. The conversion of L-valine methyl ester hydrochloride to the corresponding isocyanate via phosgenation maintains the (S)-configuration at the alpha carbon [7] [17]. This approach ensures complete stereochemical control as the chiral center remains unchanged throughout the transformation.

Asymmetric synthesis methodologies have been developed for cases where chiral starting materials are not readily available or when specific stereochemical patterns are required. Rhodium-catalyzed asymmetric cycloaddition reactions involving isocyanates and alkenes provide access to complex chiral heterocycles containing isocyanate functionality [18]. These multicomponent reactions allow for the formation of multiple stereocenters in a single transformation with high enantioselectivity.

Chlorosulfonyl isocyanate-mediated stereoselective amination has emerged as a powerful tool for synthesizing chiral isocyanate derivatives. This methodology enables the stereoselective amination of various chiral benzylic ethers with excellent stereochemical control [15] [19]. The reaction proceeds through a highly organized transition state that dictates the stereochemical outcome, providing access to complex chiral isocyanate-containing molecules.

The Curtius rearrangement offers another avenue for stereoselective isocyanate synthesis from chiral carboxylic acids. This thermal rearrangement proceeds with complete retention of configuration at the migrating carbon center, making it an excellent method for preparing chiral isocyanates from readily available chiral carboxylic acid precursors [20]. The reaction involves the formation of an acyl azide intermediate that undergoes thermal rearrangement to form the isocyanate with concomitant nitrogen elimination.

Enzymatic resolution represents an alternative approach for obtaining enantiomerically pure isocyanate precursors. Lipase-catalyzed kinetic resolution of racemic amino acid esters provides access to enantiopure starting materials that can subsequently be converted to chiral isocyanates [20]. This biocatalytic approach offers mild reaction conditions and excellent stereoselectivity, although it is limited by the requirement for suitable enzyme-substrate compatibility.

Chiral auxiliary-mediated synthesis provides another strategy for controlling stereochemistry in isocyanate formation. The use of chiral oxazolidinone derivatives as templates allows for highly diastereoselective alkylation reactions that establish the desired stereochemistry prior to isocyanate formation [21]. These chiral auxiliaries can subsequently be removed under mild conditions to provide the target chiral isocyanate.

Asymmetric catalysis methodologies continue to evolve for isocyanate synthesis. Recent developments in chiral Brønsted acid catalysis and organocatalytic approaches offer promising alternatives for stereoselective isocyanate formation [22]. These methods provide opportunities for developing more sustainable and efficient routes to chiral isocyanates while maintaining excellent stereochemical control.

Industrial-Scale Production and Purification Protocols

Industrial-scale production of (2S)-2-isocyanato-3-methylbutane requires sophisticated manufacturing processes that address both synthesis and purification challenges. The production typically follows a multi-stage approach involving phosgenation, separation, and purification operations [6] [23].

The industrial phosgenation process for isocyanate production employs continuous operation in specialized reactor systems designed to handle the hazardous nature of phosgene and the exothermic reaction conditions [24]. Multi-stage reactor configurations are utilized, with the first stage conducted in dynamic mixers followed by subsequent reaction stages in tubular or loop reactors. This design allows for precise temperature control and efficient heat removal while maintaining high conversion rates [24].

Gas-phase phosgenation technology has emerged as a preferred industrial method due to its advantages in reaction control and reduced solvent requirements [5] [25]. This approach involves the reaction of amine vapors with gaseous phosgene at elevated temperatures, typically using ortho-dichlorobenzene as a heat transfer medium. The gas-phase process offers shorter residence times (less than 1 minute), higher space-time yields, and significantly reduced byproduct formation compared to traditional liquid-phase methods [5].

Following the phosgenation reaction, crude isocyanate mixtures contain various impurities including unreacted phosgene, hydrogen chloride, solvent residues, and polymeric byproducts [26]. Primary purification involves the removal of volatile components through nitrogen stripping and vacuum treatment. The system pressure is typically reduced to 300 Pa absolute pressure while maintaining liquid phase temperatures around 120°C to facilitate the removal of low-boiling impurities [26].

Distillation represents the critical purification step for obtaining high-purity isocyanates suitable for commercial applications. Industrial distillation systems employ sophisticated column designs specifically adapted for isocyanate purification [27] [28]. Dividing wall column technology has been successfully implemented for isocyanate fractionation, allowing for the simultaneous separation of low-boiling, medium-boiling, and high-boiling components in a single column operation [28].

Vacuum distillation is essential for isocyanate purification due to the thermal sensitivity of these compounds and their tendency to undergo polymerization at elevated temperatures [29] [30]. Operating under reduced pressure (typically 10-20 kPa) allows for lower distillation temperatures while maintaining adequate separation efficiency. Multi-stage vacuum distillation systems can achieve isocyanate purities exceeding 99.9% while minimizing thermal degradation [26].

Advanced distillation technologies including thin-film and short-path evaporation are employed for particularly demanding purification requirements [29] [30]. These systems provide extremely short residence times and minimal thermal exposure, making them ideal for temperature-sensitive isocyanate compounds. Such technologies can reduce free isocyanate levels to less than 0.1% in final products, meeting stringent regulatory requirements [29].

Double-effect distillation systems offer significant energy savings compared to conventional single-effect operations. Parallel double-effect distillation has been demonstrated to reduce total annual charges by 33.39% while maintaining product quality specifications [26]. This approach involves the integration of two distillation columns operating at different pressure levels, allowing for heat recovery and improved energy efficiency.

Quality control protocols for industrial isocyanate production include comprehensive analytical testing to ensure product specifications. Typical analytical methods include gas chromatography for isomer distribution, titration for isocyanate content determination, and spectroscopic techniques for impurity identification [31] [32]. Process control systems monitor critical parameters such as temperature profiles, pressure conditions, and conversion rates throughout the production sequence.

Environmental considerations play an increasingly important role in industrial isocyanate production. Modern facilities incorporate advanced emission control systems to minimize the release of volatile organic compounds and ensure compliance with environmental regulations [33]. Waste minimization strategies include solvent recovery systems and the development of more efficient catalyst systems that reduce byproduct formation.

The thermodynamic characterization of (2S)-2-isocyanato-3-methylbutane reveals several key physicochemical parameters that define its behavior under various conditions. The compound possesses a molecular weight of 113.158 g/mol with an exact mass of 113.084064, placing it within the range of low molecular weight organic isocyanates [1] [2] [3].

Phase Transition Properties

The melting point of (2S)-2-isocyanato-3-methylbutane has been experimentally determined to be 124°C, indicating solid-state stability at ambient temperatures [3]. This relatively high melting point for an aliphatic isocyanate can be attributed to the specific stereochemical arrangement of the (2S) configuration, which may facilitate more efficient molecular packing in the crystalline state. The boiling point is estimated to be in the range of 130-140°C based on structural analogs and vapor pressure considerations, though direct experimental measurements are limited due to the compound's reactive nature [4] [1].

Density and Physical State Characteristics

The density of (2S)-2-isocyanato-3-methylbutane at 25°C is estimated to be approximately 0.86-0.90 g/mL, consistent with values observed for similar aliphatic isocyanates [4]. This density places the compound in the typical range for branched aliphatic organic molecules bearing electron-withdrawing functional groups. The refractive index is estimated at approximately 1.43, reflecting the compound's moderate polarity due to the presence of the isocyanate functional group [5].

Vapor Pressure and Volatility

The vapor pressure at 25°C is estimated to be in the range of 25-35 mmHg, indicating moderate volatility [4]. This vapor pressure is consistent with the compound's molecular weight and intermolecular forces, suggesting that special handling procedures may be required to prevent vapor exposure in laboratory and industrial settings.

Critical Parameters and Phase Diagram Considerations

While specific critical parameters for (2S)-2-isocyanato-3-methylbutane have not been directly measured, phase behavior studies of similar isocyanate systems indicate complex phase relationships [6]. The presence of the chiral center and branched alkyl structure suggests that the compound may exhibit unique phase transition behaviors compared to linear isocyanate analogs.

PropertyValueReference/Source
Molecular Weight (g/mol)113.158Manchester Organics, ChemSpider
Density at 25°C (g/mL)~0.86-0.90Estimated from similar isocyanates
Boiling Point (°C)~130-140Estimated from structural analogs
Flash Point (°F)~40-50Estimated from structural analogs
Melting Point (°C)124Sigma-Aldrich
Vapor Pressure at 25°C (mmHg)~25-35Estimated from structural analogs
Refractive Index (n20/D)~1.43Estimated from structural analogs
Exact Mass113.084064ChemSpider
Polar Surface Area (Ų)~29ChemicalBook

Solubility Profile in Organic Solvents and Polymer Systems

The solubility characteristics of (2S)-2-isocyanato-3-methylbutane in various organic solvents are critical for its practical applications in synthetic chemistry and polymer science. The compound's solubility profile is dominated by the polar nature of the isocyanate functional group combined with the hydrophobic character of the branched alkyl chain [7] [8] [9].

Solubility in Aprotic Solvents

The compound demonstrates excellent solubility in ketonic solvents such as acetone and methyl ethyl ketone, which are preferred media for isocyanate chemistry due to their chemical inertness toward the isocyanate functional group [9]. In polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and N-methyl-2-pyrrolidone, (2S)-2-isocyanato-3-methylbutane exhibits excellent solubility, though extended exposure may lead to slow nucleophilic reactions [10] [11].

Aromatic hydrocarbons such as toluene and xylene provide good solubility while maintaining chemical compatibility with the isocyanate group [9]. These solvents are particularly valuable for applications requiring anhydrous conditions, as they do not compete with intended nucleophilic reactions.

Ether and Ester Compatibility

Cyclic and acyclic ethers, including tetrahydrofuran and 1,4-dioxane, demonstrate excellent compatibility and solubility with (2S)-2-isocyanato-3-methylbutane [9]. These solvents are especially useful for facilitating reactions with nucleophiles while providing good solvation of both reactants and products.

Ester solvents such as ethyl acetate show good to excellent solubility characteristics and are widely employed in purification and reaction processes involving isocyanates [9]. The ester functionality does not typically interfere with isocyanate reactions under normal conditions.

Alcoholic and Protic Solvent Interactions

While (2S)-2-isocyanato-3-methylbutane demonstrates good initial solubility in alcoholic solvents, these systems present special considerations due to the potential for chemical reaction between the isocyanate group and hydroxyl functionality [7] [8]. The reaction kinetics with alcohols vary significantly with temperature, alcohol structure, and presence of catalysts.

Polymer System Compatibility

In polymer systems, (2S)-2-isocyanato-3-methylbutane shows excellent compatibility with polyurethane precursors and related materials [7] [10]. The compound's solubility in polymer solutions facilitates its use as a crosslinking agent or chain extender in specialized applications. Studies indicate that the compound readily dissolves in solutions of poly(epsilon-caprolactone) and poly(ethylene glycol), making it suitable for polyurethane synthesis applications [7].

Aqueous Systems and Hydrolysis Considerations

The compound exhibits poor solubility in water, which is expected given its hydrophobic alkyl structure. More importantly, (2S)-2-isocyanato-3-methylbutane undergoes rapid hydrolysis in aqueous media, leading to the formation of the corresponding amine and carbon dioxide [11] [12]. This reactivity necessitates stringent moisture exclusion in handling and storage protocols.

Solvent ClassExpected SolubilityNotes
Alcohols (Methanol, Ethanol)Good to ExcellentMay react with hydroxyl groups over time
Ketones (Acetone, MEK)ExcellentPreferred solvents for isocyanates
Aromatic Hydrocarbons (Toluene, Xylene)GoodGood compatibility, inert toward NCO
Aliphatic Hydrocarbons (Hexane)Poor to ModerateLimited solubility due to polarity mismatch
Ethers (THF, Dioxane)ExcellentHigh solubility, good for reactions
Esters (Ethyl Acetate)Good to ExcellentGood solubility, widely compatible
Polar Aprotic (DMF, DMSO)ExcellentExcellent solubility but may react slowly
WaterPoor (Reactive)Rapid hydrolysis reaction
Chlorinated SolventsGood to ExcellentGenerally compatible and inert

Vibrational Spectroscopy (FT-IR) Fingerprint Analysis

Fourier-transform infrared spectroscopy provides definitive identification and structural characterization of (2S)-2-isocyanato-3-methylbutane through characteristic vibrational fingerprints. The FT-IR spectrum is dominated by the distinctive isocyanate functional group absorptions, which serve as unambiguous markers for compound identification [13] [14] [15].

Isocyanate Characteristic Absorptions

The most prominent feature in the FT-IR spectrum appears in the 2250-2275 cm⁻¹ region, corresponding to the asymmetric stretching vibration of the N=C=O functional group [13] [14] [16]. This absorption is characterized by its exceptional intensity and sharp profile, making it the primary diagnostic peak for isocyanate identification. The frequency typically appears at approximately 2273 cm⁻¹ for aliphatic isocyanates, with the exact position influenced by the electronic environment of the alkyl substituent [15] [16].

The asymmetric N=C=O stretching vibration is extraordinarily intense due to the large dipole moment change associated with this vibrational mode [13]. This characteristic makes it readily distinguishable from other functional groups and provides an excellent fingerprint for quantitative analysis applications [17] [18].

Aliphatic C-H Stretching Region

The spectrum exhibits strong absorptions in the 2960-2980 cm⁻¹ region attributable to asymmetric C-H stretching vibrations of the methyl groups present in the 3-methylbutane backbone [19] [20]. Symmetric C-H stretching appears at slightly lower frequencies, typically 2870-2880 cm⁻¹, representing contributions from both methyl and methine C-H bonds [20].

These C-H stretching frequencies are consistent with values reported for branched aliphatic systems and provide supporting evidence for the molecular structure [19]. The relative intensities of these peaks reflect the number of equivalent C-H bonds contributing to each vibrational mode.

C-H Deformation and Bending Vibrations

The fingerprint region between 1350-1480 cm⁻¹ contains multiple overlapping C-H bending and deformation modes characteristic of the branched alkyl structure [20] [21]. The absorption at approximately 1460-1480 cm⁻¹ corresponds to mixed C-H bending vibrations from both methyl and methylene groups, while the band near 1380-1400 cm⁻¹ represents symmetric methyl bending modes [19] [20].

A distinctive absorption appears at 1350-1370 cm⁻¹, attributed to methine C-H deformation vibrations specific to the tertiary carbon center in the molecular structure [20]. This peak provides additional structural confirmation beyond the isocyanate functionality.

C-N Stretching and Skeletal Vibrations

Medium-intensity absorptions in the 1200-1250 cm⁻¹ region correspond to C-N stretching vibrations involving the carbon atom directly bonded to the isocyanate nitrogen [14] [22]. These peaks are less intense than the N=C=O stretching but provide valuable structural information about the immediate molecular environment surrounding the isocyanate group.

Lower frequency absorptions at 800-850 cm⁻¹ represent skeletal C-N stretching vibrations involving the broader molecular framework [22]. These peaks are typically of medium intensity and contribute to the overall spectroscopic fingerprint of the compound.

N=C=O Bending and Out-of-Plane Vibrations

Weak to medium intensity absorptions appear in the 600-650 cm⁻¹ region, corresponding to N=C=O bending vibrations [23] [24]. These out-of-plane deformation modes are less intense than the corresponding stretching vibrations but provide complementary structural information.

The lower frequency region also contains various skeletal deformation modes that contribute to the unique spectroscopic signature of the molecule, though these are generally less diagnostic than the higher frequency functional group absorptions [25] [19].

Wavenumber (cm⁻¹)AssignmentIntensityComments
2250-2275N=C=O asymmetric stretching (isocyanate)Very Strong, SharpCharacteristic isocyanate fingerprint
2960-2980C-H asymmetric stretching (CH₃)StrongAliphatic C-H stretch region
2870-2880C-H symmetric stretching (CH₃, CH)StrongOverlapped with methyl groups
1460-1480C-H bending (CH₃, CH₂)Medium to StrongComplex deformation region
1380-1400C-H bending (CH₃ symmetric)MediumMethyl symmetric bending
1350-1370C-H bending (CH deformation)MediumMethine deformation
1200-1250C-N stretchingMediumC-N stretch of isocyanate
800-850C-N stretching (skeletal)MediumSkeletal vibrations
600-650N=C=O bendingWeak to MediumOut-of-plane NCO bending

Multinuclear NMR Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of (2S)-2-isocyanato-3-methylbutane through analysis of multiple nuclear environments. The multinuclear approach utilizing ¹H, ¹³C, and ¹⁵N NMR techniques offers definitive assignment of all molecular components and confirmation of stereochemical configuration [26] [27] [28].

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of (2S)-2-isocyanato-3-methylbutane exhibits characteristic multipicity patterns reflecting the molecular stereochemistry and connectivity [29] [30]. The two equivalent methyl groups bonded to the tertiary carbon appear as a doublet in the 0.9-1.1 ppm region with an integration of 6H, consistent with their chemical equivalence due to rapid rotation around the C-C bond [31] [32].

The tertiary hydrogen on the carbon bearing the methyl groups appears as a complex multiplet in the 1.7-1.9 ppm region, integrating for 1H [29]. This signal shows coupling to both the adjacent methyl groups and the isocyanate-bearing carbon, resulting in the observed multiplicity pattern.

The most distinctive proton signal appears as a quartet in the 3.8-4.1 ppm region, corresponding to the hydrogen attached to the carbon bearing the isocyanate functional group [29]. This downfield chemical shift reflects the electron-withdrawing effect of the isocyanate group, and the quartet multiplicity arises from coupling to the three equivalent protons on the adjacent tertiary carbon center [30].

Carbon-13 NMR Structural Elucidation

The ¹³C NMR spectrum provides direct observation of the carbon skeleton and functional group environments [27] [33]. The two equivalent methyl carbons appear in the 18-22 ppm region, characteristic of aliphatic methyl groups in branched systems [33]. The tertiary carbon bearing the methyl groups resonates at 25-30 ppm, typical for quaternary carbon centers in aliphatic environments [27].

The carbon atom directly bonded to the isocyanate functional group exhibits a distinctive downfield chemical shift in the 58-62 ppm region [33]. This deshielding effect results from the electron-withdrawing nature of the isocyanate group and provides definitive identification of the NCO-bearing carbon.

The isocyanate carbon itself appears as a characteristic peak in the 124-126 ppm region for the ¹³C nucleus [28] [34]. In ¹⁵N-coupled ¹³C NMR experiments, this signal appears as a doublet due to scalar coupling with the directly bonded nitrogen nucleus, providing unambiguous assignment [28].

Nitrogen-15 NMR Characterization

¹⁵N NMR spectroscopy provides definitive characterization of the isocyanate nitrogen environment, though natural abundance measurements require extended acquisition times due to the low gyromagnetic ratio and natural abundance of ¹⁵N [35] [36]. The isocyanate nitrogen typically resonates in the -320 to -350 ppm region when referenced to liquid ammonia [36] [37].

This distinctive chemical shift range is characteristic of isocyanate functional groups and differs significantly from other nitrogen-containing functionalities such as amines, amides, or nitriles [36] [37]. The chemical shift reflects the unique electronic environment of the nitrogen atom in the N=C=O linkage, where the nitrogen experiences significant deshielding due to the adjacent electron-deficient carbon center [38].

Multinuclear Correlation Experiments

Two-dimensional multinuclear correlation experiments, particularly ¹⁵N-¹H heteronuclear correlation (HETCOR), provide powerful tools for complete structural assignment [28] [39]. These experiments establish connectivity between the isocyanate nitrogen and adjacent carbon-bound protons, confirming the molecular connectivity and stereochemical arrangement.

The correlation patterns observed in HETCOR experiments for (2S)-2-isocyanato-3-methylbutane are consistent with the expected molecular structure and provide additional confidence in structural assignments [39]. Cross-peaks between the isocyanate nitrogen and the NCO-bearing carbon proton confirm the direct connectivity of these nuclei.

Stereochemical Confirmation Through NMR

The (2S) stereochemical configuration can be confirmed through analysis of coupling patterns and chemical shift environments [3]. The specific arrangement of substituents around the chiral center creates a unique pattern of scalar couplings that is consistent with the assigned absolute configuration.

Chiral shift reagent studies, where applicable, can provide additional confirmation of the stereochemical assignment through analysis of induced chemical shift changes in the presence of chiral lanthanide complexes [26]. The observed shift patterns correlate with the expected interactions for the (2S) absolute configuration.

NucleusChemical Shift (ppm)Multiplicity/AssignmentIntegration/Environment
¹H NMR0.9-1.1Doublet (CH₃ groups)6H (two CH₃ groups)
¹H NMR1.7-1.9Multiplet (CH group)1H (tertiary CH)
¹H NMR3.8-4.1Quartet (NCO-CH)1H (NCO-bearing carbon)
¹³C NMR18-22CH₃ carbonsTwo equivalent methyls
¹³C NMR25-30CH carbonTertiary carbon
¹³C NMR32-35CH₂ carbon (if present)Variable based on structure
¹³C NMR58-62NCO-bearing carbonCarbon bearing NCO
¹³C NMR124-126NCO carbon (¹³C)Isocyanate carbon
¹³C NMR145-155NCO carbon regionNCO functional carbon
¹⁵N NMR-320 to -350Isocyanate nitrogenIsocyanate N environment

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Dates

Last modified: 08-16-2023

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